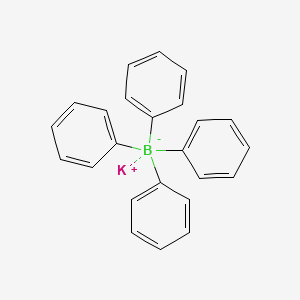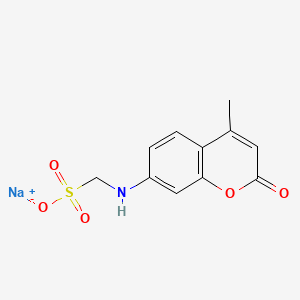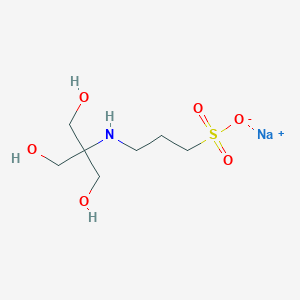
3',4'-Dimethyl-3-(2-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone” is a chemical compound with the molecular formula C18H20O . It has a molecular weight of 252.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20O/c1-13-5-4-6-16(12-13)8-10-18(19)17-9-7-14(2)11-15(17)3/h4-7,9,11-12H,8,10H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.021g/cm3 . Its boiling point is 405.1ºC at 760 mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Environmental Biodegradation
One of the scientific research applications related to the chemical structure similar to 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone involves environmental biodegradation. The study on 3-Methyl-4-nitrophenol, a structurally related compound, highlights its breakdown by Ralstonia sp. SJ98, a microorganism capable of utilizing such compounds as a sole carbon source. This process is significant for environmental decontamination and bioremediation, especially considering the toxic nature of these compounds. The study demonstrated the microorganism's chemotactic behavior towards 3-Methyl-4-nitrophenol and identified catechol as a major intermediate in the degradation pathway, suggesting potential applications in environmental cleanup efforts (Bhushan et al., 2000).
Synthesis of Disperse Dyes
Another application is in the synthesis of disperse dyes from enaminones, which are compounds related to the chemical structure . The study involved synthesizing disperse dyes through the coupling process with arylidene diazonium chloride, starting from related enaminones. These dyes, characterized by various spectroscopic techniques, exhibit properties that suggest applications in the dyeing industry, particularly for synthetic fibers (Elapasery et al., 2020).
Nonlinear Optical Materials
Research into compounds structurally similar to 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone also extends to the development of nonlinear optical materials. A study on hydrazones derived from related compounds explored their third-order nonlinear optical properties, revealing significant two-photon absorption and effective third-order susceptibility. These findings highlight the potential of such compounds in optical device applications, such as optical limiters and switches, which are crucial in telecommunications and information processing (Naseema et al., 2010).
Pharmaceutical Intermediate Synthesis
The synthesis of novel series of compounds from reactions involving structures related to 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone has been reported. These compounds, synthesized from the reaction of related trifluoro-3-buten-2-ones with urea, have potential applications as intermediates in pharmaceutical synthesis, highlighting the versatility of such chemical structures in medicinal chemistry (Bonacorso et al., 2003).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-9-17(12-15(13)3)18(19)11-10-16-7-5-4-6-14(16)2/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVSVHZEBNNOPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644026 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-58-7 |
Source


|
| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)